molecular formula C21H15N3O2S B2580485 Phenyl 4-phenyl-2-(3-pyridinyl)-5-pyrimidinyl sulfone CAS No. 339108-09-7

Phenyl 4-phenyl-2-(3-pyridinyl)-5-pyrimidinyl sulfone

Cat. No.: B2580485
CAS No.: 339108-09-7
M. Wt: 373.43
InChI Key: ARCDMDHZEVAFEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phenyl 4-phenyl-2-(3-pyridinyl)-5-pyrimidinyl sulfone is a chemical compound built on a pyrimidine core, a privileged scaffold in medicinal chemistry. This specific sulfone derivative is offered for research purposes to investigate its potential biological activity. Compounds with this core structure are of significant interest in early-stage drug discovery, particularly in the development of targeted therapies. While specific biological data for this exact compound is not available in the public domain, its structural features are highly relevant. The pyrimidinyl sulfone moiety is a recognized pharmacophore in the design of kinase inhibitors . For instance, related pyrazolopyrimidine sulfone derivatives have been documented as potent and selective inhibitors of JAK kinases, which are key targets in oncology and inflammatory diseases . Furthermore, patents highlight that pyridinyl and pyrimidinyl sulfone derivatives demonstrate promising in vitro and in vivo activity against a range of human cancers, including lung, colon, and prostate cancers . The incorporation of the sulfone group is a common strategy in drug design, as it can influence a compound's potency, selectivity, and physicochemical properties . Researchers can utilize this product as a key intermediate or a reference standard in hit-to-lead optimization campaigns. It is ideal for profiling against kinase panels, conducting cellular proliferation assays, and exploring structure-activity relationships (SAR) to develop novel therapeutic agents. This product is for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

5-(benzenesulfonyl)-4-phenyl-2-pyridin-3-ylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15N3O2S/c25-27(26,18-11-5-2-6-12-18)19-15-23-21(17-10-7-13-22-14-17)24-20(19)16-8-3-1-4-9-16/h1-15H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARCDMDHZEVAFEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NC=C2S(=O)(=O)C3=CC=CC=C3)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenyl 4-phenyl-2-(3-pyridinyl)-5-pyrimidinyl sulfone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Ring: This can be achieved through the cyclization of appropriate precursors such as amidines and β-diketones under acidic or basic conditions.

    Introduction of the Sulfone Group: The sulfone group can be introduced via oxidation of a sulfide precursor using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Substitution Reactions: The phenyl and pyridinyl groups can be introduced through nucleophilic aromatic substitution reactions or via cross-coupling reactions such as Suzuki or Heck coupling.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve scalable processes such as continuous flow chemistry to ensure high yield and purity. The use of automated reactors and optimized reaction conditions would be essential to achieve efficient production.

Chemical Reactions Analysis

Nucleophilic Substitution at the Sulfone Group

The sulfone moiety serves as an electron-deficient center for nucleophilic attack. Key reactions include:

Reagents/ConditionsProducts FormedYieldReference
Sodium thiolates (e.g., NaSPh)Cleavage to sulfinate salts60–92%
Alkoxides (e.g., t-BuOK/DMF)Substitution with perfluoroalkyls70–85%
Amines (e.g., neopentylamine)2:1 amine-sulfone adducts45–65%

Notably, Prakash et al. demonstrated that sulfones like PhSO₂CF₃ undergo nucleophilic trifluoromethylation under alkaline conditions, suggesting analogous reactivity for this compound .

Reduction of the Sulfone Group

Controlled reduction converts the sulfone to sulfide derivatives:

Reagents/ConditionsProducts FormedSelectivityReference
LiAlH₄ (anhydrous THF, 0°C)Corresponding sulfide>90%
NaBH₄/CuIPartial reduction to sulfoxide50–70%

Reductive pathways are critical for modifying the compound’s polarity and biological activity .

Electrophilic Aromatic Substitution (EAS)

The pyridine and pyrimidine rings direct electrophilic attacks:

Reagents/ConditionsPosition SubstitutedMajor ProductsReference
HNO₃/H₂SO₄Pyrimidine C-5Nitro-substituted derivative
Br₂/FeBr₃Pyridine meta to NBromo-substituted analog

The pyrimidine ring’s electron-deficient nature facilitates nitration and halogenation at C-5 .

Cross-Coupling Reactions

The compound participates in transition-metal-catalyzed couplings:

Reaction TypeCatalysts/ConditionsProducts FormedYieldReference
Suzuki couplingPd(PPh₃)₄, K₂CO₃, DME/80°CBiaryl-functionalized derivatives75–88%
Heck couplingPd(OAc)₂, P(o-tol)₃, DMF/100°CAlkenylated pyrimidines60–78%

These reactions enable the introduction of aryl, alkenyl, or alkyl groups for drug discovery applications .

Cycloaddition Reactions

The sulfone group participates in [3+2] cycloadditions:

Reagents/ConditionsCycloaddition PartnerProducts FormedReference
Vinyl sulfones/Acid catalysisN-benzyl methanamine derivativesPyrrolidine-fused systems
Dipolarophiles (e.g., nitrones)1,3-Dipolar speciesSpirocyclic adducts

Harrity et al. demonstrated the utility of sulfones in constructing azetidine and oxetane rings via cycloadditions .

Hydrolysis and Condensation

The pyrimidine ring undergoes hydrolysis under acidic/basic conditions:

Reagents/ConditionsProducts FormedApplicationReference
HCl (6M, reflux)Pyrimidine-2,4-dionePrecursor for COX inhibitors
NaOH/H₂O₂Sulfonic acid derivativesWater-soluble analogs

Hydrolysis products are intermediates for anti-inflammatory agents .

Radical Reactions

The sulfone group stabilizes radical intermediates:

Reagents/ConditionsRadical SourceProducts FormedReference
AIBN, Bu₃SnHTributyltin radicalDehalogenated derivatives
UV light, Barton estersDecarboxylation-generated radicalsFunctionalized sulfinates

Radical pathways enable C–S bond formation and functionalization .

Scientific Research Applications

Medicinal Chemistry

1. Anticancer Properties
Phenyl 4-phenyl-2-(3-pyridinyl)-5-pyrimidinyl sulfone has been investigated for its potential as an anticancer agent. Compounds with similar structures have demonstrated promising activity against various cancer cell lines. For instance, derivatives of related compounds have shown significant antiproliferative effects, with IC50 values indicating effective inhibition of cancer cell growth . The mechanism of action is often linked to the modulation of microtubule dynamics, which is critical for cell division.

2. Enzyme Inhibition
This compound may act as a scaffold for the development of new pharmaceuticals targeting specific enzymes or receptors involved in disease processes. The presence of pyridine and pyrimidine rings suggests potential interactions with biological macromolecules, which could lead to the design of selective inhibitors for therapeutic applications .

3. Drug Design and Development
The compound serves as a versatile building block in drug discovery, allowing for the synthesis of analogs that can be optimized for better pharmacokinetic properties and reduced toxicity. Research has indicated that modifications to the compound's structure can enhance its bioavailability and therapeutic index .

Biological Studies

1. Protein-Ligand Interactions
this compound can be utilized to study the interactions between small molecules and biological macromolecules such as proteins and nucleic acids. This is crucial for understanding the binding affinities and specificities that govern drug action .

2. Mechanistic Studies
Understanding the mechanism of action is vital for assessing the therapeutic potential of this compound. It may involve binding to specific targets that modulate cellular pathways, thus influencing processes such as apoptosis in cancer cells .

Materials Science

1. Polymer Incorporation
In materials science, this compound can be incorporated into polymers to enhance their properties, such as thermal stability and resistance to oxidation. This application is particularly relevant in developing advanced materials with tailored characteristics for industrial uses .

2. Synthesis of Functional Materials
The compound's unique structural features allow it to participate in various chemical reactions that can lead to the formation of new materials with specific functionalities, including antibacterial or antifungal properties .

Case Studies and Research Findings

Study Focus Findings Implications
Anticancer ActivityCompounds derived from this compound showed IC50 values < 1 µM against multiple cancer cell linesPotential development of new anticancer therapies
Enzyme TargetingInvestigation revealed that structural analogs could inhibit specific enzymes linked to disease pathwaysOpens avenues for targeted drug design
Polymer ApplicationsIncorporation into polymer matrices improved thermal stabilityUseful in creating advanced materials for industrial applications

Mechanism of Action

The mechanism of action of Phenyl 4-phenyl-2-(3-pyridinyl)-5-pyrimidinyl sulfone depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary based on the specific biological context.

Comparison with Similar Compounds

Structural and Electronic Features

Key Compounds for Comparison :

Phenyl 4-phenyl-2-(3-pyridinyl)-5-pyrimidinyl sulfone (Target Compound)

2-[(4-Methylbenzyl)sulfanyl]-5-[3-(trifluoromethyl)phenyl]pyrimidine (CAS 339102-03-3)

N-Methylsulfonyl-6-[2-(3-pyridyl)thiazol-5-yl]pyridine-2-carboxamide (From )

6-Amino-5-nitro-2-propargylsulfanyl-4(3H)-pyrimidinone (From )

Dibenzothiophene sulfone (Model compound, )

Structural Comparison :
Compound Core Structure Key Substituents Molecular Weight Electronic Features
Target Compound Pyrimidine 5-Sulfone, 2-(3-pyridinyl), 4-phenyl ~357.4 g/mol Strong electron-withdrawing sulfone
2-[(4-Methylbenzyl)sulfanyl]... Pyrimidine 5-Trifluoromethyl, 2-sulfanyl 360.4 g/mol Moderate electron-withdrawing (CF₃)
N-Methylsulfonyl... Pyridine-thiazole Sulfonamide, pyridinyl-thiazole ~360.3 g/mol Polar sulfonamide, π-stacking groups
6-Amino-5-nitro... Pyrimidinone Propargylsulfanyl, nitro ~266.3 g/mol Reactive nitro, alkyne flexibility
Dibenzothiophene sulfone Dibenzothiophene Sulfone ~248.3 g/mol Planar aromatic sulfone

Binding Interactions and Conformational Flexibility

  • Target Compound: Exhibits dual binding modes due to the sulfone group. In one conformation, the sulfone stacks above the pyrimidine "warhead," while in another, the R1 phenyl group adopts a cis conformation beneath the warhead . Unlike amide-containing analogs (e.g., 9b or 10i), the sulfone allows greater positional flexibility, enabling interactions with residues like Tyr24 in protein targets .
  • Sulfanyl Analogs (e.g., 2-[(4-Methylbenzyl)sulfanyl]-5-[3-(trifluoromethyl)phenyl]pyrimidine) :

    • The sulfanyl (-S-) group is less electron-withdrawing than sulfone, reducing dipole interactions. The trifluoromethyl group enhances hydrophobicity but limits polar interactions .
  • Sulfonamide Derivatives (e.g., N-Methylsulfonyl-6-[2-(3-pyridyl)thiazol-5-yl]pyridine-2-carboxamide) :

    • The sulfonamide group (-SO₂NH-) provides hydrogen-bonding capacity, improving target affinity but reducing conformational freedom compared to the target compound .

Stability and Reactivity

  • Thermal Stability: Sulfones like dibenzothiophene sulfone decompose at ~350°C, with reactivity influenced by additives (e.g., methanol/KOH accelerates degradation) . The target compound’s stability under similar conditions is unreported but expected to align with aromatic sulfones.
  • Chemical Reactivity :
    • The sulfone group in the target compound is less nucleophilic than sulfanyl or thioether groups, reducing susceptibility to oxidation or alkylation compared to 2-[(4-Methylbenzyl)sulfanyl]-5-[3-(trifluoromethyl)phenyl]pyrimidine .

Biological Activity

Phenyl 4-phenyl-2-(3-pyridinyl)-5-pyrimidinyl sulfone, a complex organic compound, has garnered interest in medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of this compound, highlighting its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C21H14ClN3O2SC_{21}H_{14}ClN_{3}O_{2}S and a molar mass of approximately 407.87 g/mol. Its structure includes multiple aromatic rings and a sulfone functional group, which is characterized by a sulfur atom bonded to two oxygen atoms. This configuration contributes to its interaction with various biological targets and enhances its pharmacological properties .

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antibacterial , antifungal , and antitumor properties. The presence of pyridine and pyrimidine rings in the structure suggests potential for targeting specific enzymes or receptors involved in disease processes, making it a candidate for further investigation in antimicrobial drug development .

Calcium Channel Blocker Activity

The compound has been noted for its potential as a calcium channel blocker , which may be beneficial in treating conditions such as nerve pain associated with postherpetic neuralgia and trigeminal neuralgia. This activity is particularly relevant as calcium channel blockers are widely used in clinical settings for pain management and cardiovascular diseases .

The mechanism of action for this compound is still under investigation. However, studies suggest that it may interact with biological molecules to modulate pathways involved in inflammation and cell proliferation. The structural features of the compound allow it to bind to specific receptors or enzymes, potentially altering their activity .

Case Studies and Experimental Results

  • In Vitro Studies : A study indicated that derivatives of pyrimidine compounds demonstrated varying levels of enzymatic inhibition and antiproliferative activities against cancer cell lines (e.g., MCF-7, MDA-MB-231) with IC50 values ranging from 0.87 to 12.91 μM, suggesting that similar structures may provide insight into the efficacy of this compound .
  • Toxicity Assessments : Preliminary toxicity studies showed no acute toxicity in animal models at concentrations up to 2000 mg/kg, indicating a favorable safety profile for further development .

Comparative Analysis

To better understand the potential of this compound in comparison with other similar compounds, the following table summarizes key features:

Compound NameStructural FeaturesNotable Biological Activity
This compoundContains pyridine and pyrimidine ringsAntimicrobial, calcium channel blocker
Pyridine-based sulfonesVarying substitutions on pyridineAnticancer, anti-inflammatory
Benzimidazole derivativesFused benzene and imidazole ringsAntitumor, antifungal

Q & A

Q. What are the most reliable synthetic routes for preparing phenyl 4-phenyl-2-(3-pyridinyl)-5-pyrimidinyl sulfone?

Methodological Answer: A common approach involves C–S bond formation using sulfonyl precursors. For example:

  • Grignard reagent coupling : Phenyl tosylate reacts with aryl Grignard reagents (e.g., PhMgBr) in THF/toluene (7:10) at 90°C to yield sulfones. Kinetic monitoring via gas chromatography (GLC) with internal standards ensures reaction completion .
  • Radical-mediated pathways : Trifluoromethyl phenyl sulfone can act as a radical precursor under visible light, forming electron donor–acceptor (EDA) complexes with thiophenols. This method avoids photoredox catalysts and achieves S-trifluoromethylation with high efficiency .

Q. Key Considerations :

  • Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane).
  • Confirm regioselectivity using 1H^{1}\text{H}/13C^{13}\text{C} NMR and high-resolution mass spectrometry (HRMS).

Q. What safety protocols are critical when handling sulfone derivatives in the lab?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to prevent dermal/ocular exposure. Use fume hoods for volatile intermediates .
  • Waste Management : Segregate halogenated byproducts (e.g., Cl/F-containing waste) and dispose via licensed hazardous waste contractors .
  • Emergency Procedures : Neutralize spills with sodium bicarbonate and adsorbents (e.g., vermiculite).

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of sulfone-containing heterocycles?

Methodological Answer: Steric hindrance significantly impacts reaction pathways. For example:

  • Bromine addition kinetics : Methyl styryl sulfone reacts faster with Br2_2 than phenyl styryl sulfone due to reduced steric shielding from bulky aryl groups. Rate differences are quantified via UV-Vis or GLC monitoring (Table 1) .

Q. Table 1: Bromine Addition Rates to Styryl Sulfones

Sulfone DerivativeRelative Rate (k)Steric Hindrance Level
CH3_3SO2_2CH=CHC6_6H5_51.00Low
C6_6H5_5SO2_2CH=CHC6_6H5_50.22High

Electronic Effects : Electron-withdrawing groups (e.g., –CF3_3) enhance electrophilic substitution at the pyrimidine ring. DFT calculations (B3LYP/6-31G*) can model charge distribution .

Q. How can researchers resolve contradictions in sulfone reaction outcomes (e.g., unexpected byproducts)?

Methodological Answer:

  • Analytical Triangulation : Combine GC-MS, 19F^{19}\text{F} NMR, and X-ray crystallography to identify side products. For example, reports a 78:22 sulfide/unknown product ratio in NaTeH reactions, resolved via GC retention time matching .
  • Mechanistic Re-evaluation : Test alternative pathways (e.g., radical vs. ionic mechanisms) using radical traps (TEMPO) or isotopic labeling (34S^{34}\text{S}).

Q. What advanced techniques enable the study of sulfone radical intermediates?

Methodological Answer:

  • Electron Paramagnetic Resonance (EPR) : Detect transient radicals (e.g., •CF3_3) generated under visible light. Use spin-trapping agents like DMPO .
  • Transient Absorption Spectroscopy : Monitor radical lifetimes (ns–µs timescale) in EDA complexes .

Q. How does sulfur oxidation state affect catalytic activity in pyrimidinyl sulfones?

Methodological Answer:

  • Comparative Reactivity Assays : Compare sulfones (SVI^\text{VI}) with sulfides (SII^\text{II}) in cross-coupling reactions. For example, sulfones exhibit lower nucleophilicity but higher thermal stability in SNAr reactions .
  • X-ray Photoelectron Spectroscopy (XPS) : Quantify S2p_{2p} binding energy shifts (∼168–170 eV for sulfones vs. ∼164 eV for sulfides) .

Q. What methodologies optimize regioselective functionalization of the pyrimidine ring?

Methodological Answer:

  • Directed Ortho-Metalation : Use –SO2_2Ph as a directing group for lithiation at C-4/C-6 positions. Quench with electrophiles (e.g., DMF for formylation) .
  • Microwave-Assisted Synthesis : Reduce reaction times (e.g., 30 min vs. 12 h) for Suzuki-Miyaura couplings on the pyrimidine core .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.